

Comparative Study of Aspergillomarasmine A Analogues as Metallo- β -Lactamase Inhibitors

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Compound of Interest

Compound Name: *Aspergillumarin A*

Cat. No.: *B15600888*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aspergillomarasmine A (AMA) and its analogues as inhibitors of metallo- β -lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β -lactam antibiotics. The data presented is compiled from peer-reviewed studies to facilitate the evaluation of structure-activity relationships and guide future drug development efforts.

Introduction

The emergence of multidrug-resistant bacteria, particularly those producing metallo- β -lactamases (MBLs) like New Delhi Metallo- β -lactamase (NDM-1) and Verona Integron-encoded Metallo- β -lactamase (VIM-2), poses a significant threat to global health.^{[1][2]} Aspergillomarasmine A (AMA), a natural product, has been identified as a potent inhibitor of several MBLs, acting by chelating the essential zinc ions in the enzyme's active site.^{[2][3]} This mechanism restores the efficacy of β -lactam antibiotics against resistant bacteria.^[4] This guide focuses on a comparative analysis of synthesized AMA analogues to elucidate key structural features that influence their inhibitory activity.

Data Presentation

The following tables summarize the in vitro inhibitory activity of AMA and its analogues against key metallo- β -lactamases. The data is presented as the half-maximal inhibitory concentration

(IC50) and as rescue concentration (RC), which is the concentration of the compound required to restore the antibacterial activity of a β -lactam antibiotic.

Table 1: In Vitro Inhibition of NDM-1 by Aspergillomarasmine A and its Analogues

Compound	Modification	IC50 (μ M) vs. NDM-1	Reference
Aspergillomarasmine A	-	4.0	[2]
Analogue 1	(S)-3-(carboxymethylamino)-2-((S)-2-(carboxymethylamino)propanamido)propanoic acid	7.3	
Analogue 2	(S)-3-((S)-2-aminopropanamido)-2-(carboxymethylamino)propanoic acid	>100	
Analogue 3	(S)-2-(carboxymethylamino)-3-((S)-2-(carboxymethylamino)propanamido)propanoic acid	6.8	
Analogue 4	(S)-2-(carboxymethylamino)-3-((R)-2-(carboxymethylamino)propanamido)propanoic acid	15.2	

Table 2: Rescue Concentration of Aspergillomarasmine A Analogues in Combination with Meropenem against *E. coli* expressing MBLs

Compound	RC (μ g/mL) vs. NDM-1	RC (μ g/mL) vs. VIM-1	RC (μ g/mL) vs. VIM-2	RC (μ g/mL) vs. IMP-1	RC (μ g/mL) vs. IMP-7	Reference
Aspergillomarasmine A	8	16	16	64	>64	[3]
Analogue A	4	8	8	32	64	[3]
Analogue B	>64	>64	>64	>64	>64	[3]
Analogue C	16	32	32	>64	>64	[3]

Experimental Protocols

Solid-Phase Synthesis of Aspergillomarasmine A Analogues

This protocol describes a general method for the solid-phase synthesis of AMA analogues, which allows for the efficient production of a variety of derivatives.[3]

Materials:

- Rink Amide resin[5]
- Fmoc-protected amino acids
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)

- Piperidine
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[6]
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 12 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
- Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF. Add this solution to the deprotected resin and shake for 40 minutes. Wash the resin with DMF.[6]
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
- Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA and scavengers to release the peptide analogue.
- Purification: Purify the crude peptide analogue by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metallo- β -Lactamase Inhibition Assay

This protocol details a spectrophotometric assay to determine the IC₅₀ values of AMA analogues against MBLs like NDM-1 and VIM-2 using the chromogenic substrate nitrocefin.[7][8]

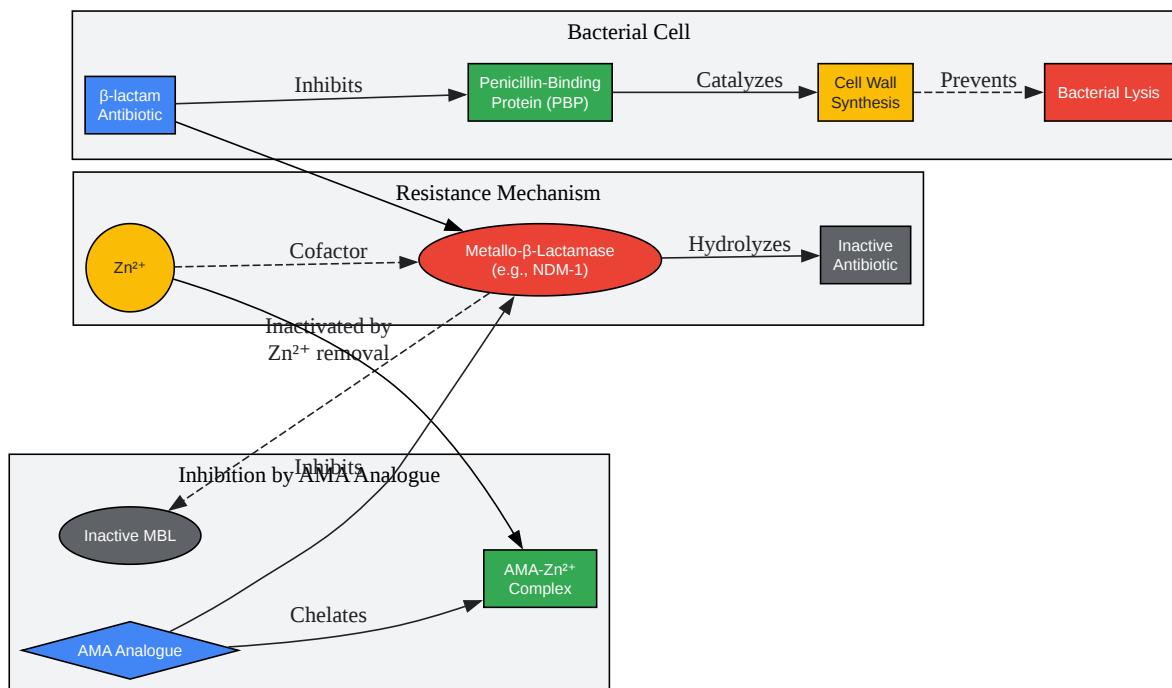
Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-2)
- Nitrocefin solution (typically 100 μ M)[8]
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[8]
- AMA analogue solutions at various concentrations
- 96-well microplate
- Microplate reader

Procedure:

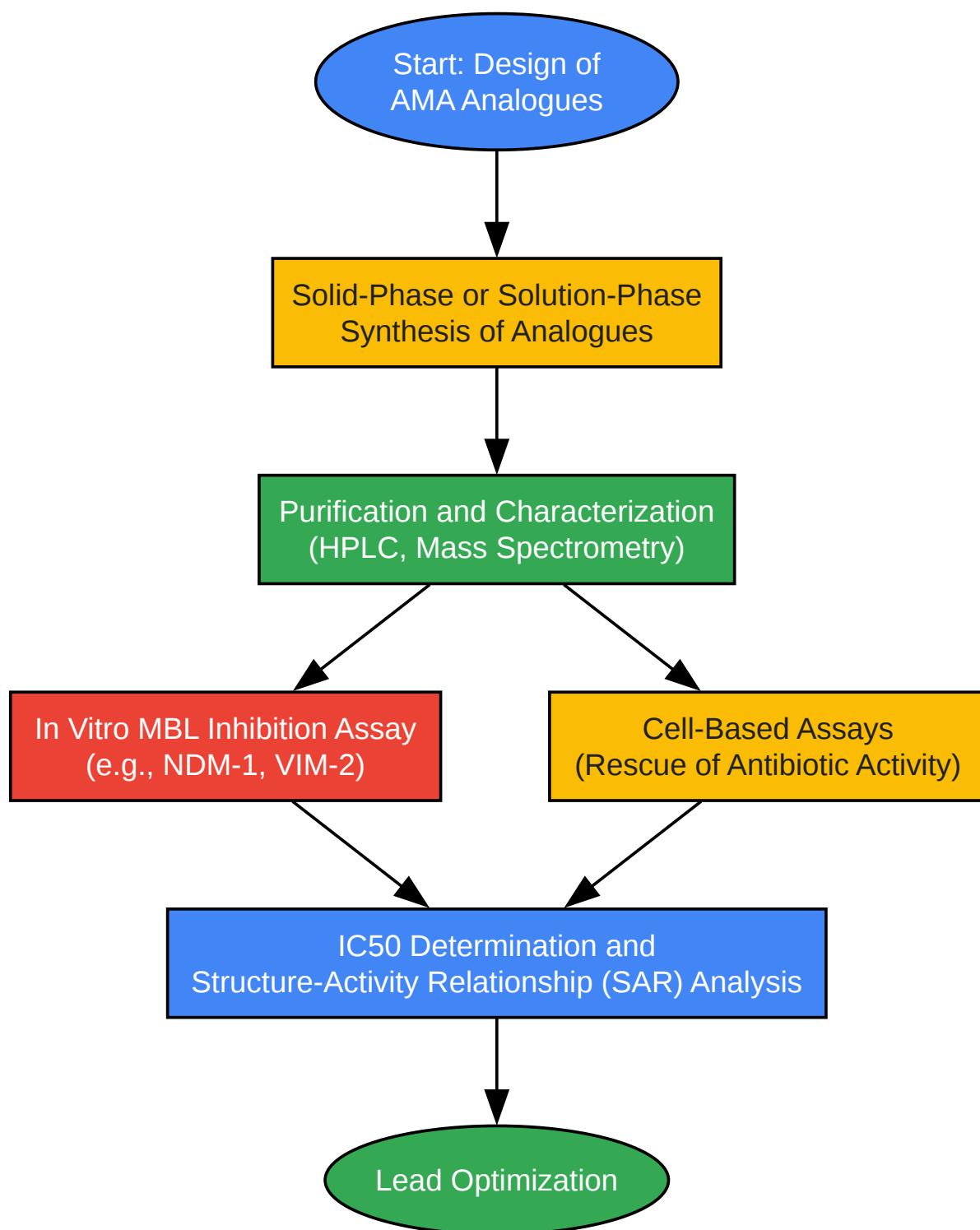
- Assay Preparation: In a 96-well plate, add the assay buffer, the MBL enzyme solution, and the AMA analogue solution at various concentrations. Include a control with no inhibitor.
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]
- Reaction Initiation: Add the nitrocefin substrate solution to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[8]
- Data Analysis: Calculate the percent inhibition for each analogue concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization



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Caption: Mechanism of MBL inhibition by AMA analogues.



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